4-Acetoxy-N,N-dimethyltryptamine

Vue d'ensemble

Description

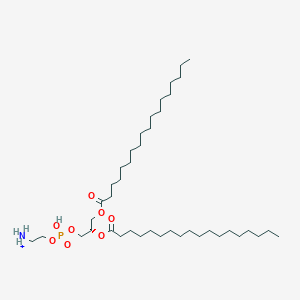

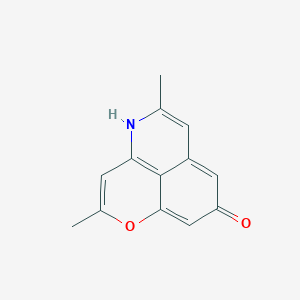

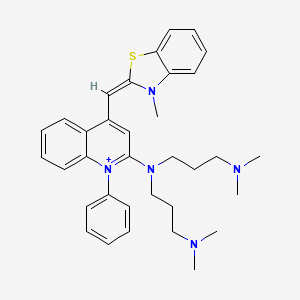

4-Acetoxy-N,N-dimethyltryptamine, also known as psilacetin, 4-acetoxy-DMT, or synthetic shrooms, is a semi-synthetic psychoactive drug . It is a prodrug of psilocin, which is the primary psychoactive component of magic mushrooms. The ‘4-AcO’ in its name refers to a 4-acetoxy group attached to the nitrogen atom of the tryptamine backbone .

Synthesis Analysis

4-Acetoxy-N,N-dimethyltryptamine can be obtained by acetylation of psilocin under alkaline or strongly acidic conditions . It is, therefore, a synthetic compound. It is believed to be a prodrug of psilocin . Synthesizing 4-AcO-DMT in a laboratory setting typically involves acetylating psilocin, although scientists can also synthesize it from other tryptamine precursors .

Molecular Structure Analysis

The molecular structure of 4-Acetoxy-N,N-dimethyltryptamine shares a core indole ring system that is common among tryptamines. This structural similarity to serotonin underlies its psychoactive effects, as it allows the compound to mimic serotonin and bind to its receptors.

Chemical Reactions Analysis

4-Acetoxy-N,N-dimethyltryptamine undergoes various biotransformations in the human body, including hydrolysis to psilocin, its active form. Metabolic studies have identified several phase I and phase II metabolites, indicating extensive biotransformation involving hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid.

Physical And Chemical Properties Analysis

The physical properties of 4-Acetoxy-N,N-dimethyltryptamine, such as solubility and melting point, are influenced by its molecular structure . Its chemical formula is C14H18N2O2 and its molecular weight is 246.3 g/mol . The boiling point is predicted to be 405.6 °C .

Applications De Recherche Scientifique

Analytical Reference Standard

4-AcO-DMT is used as an analytical reference standard . It is categorized as a tryptamine, a class of compounds that serve as a core structure for many biologically active compounds .

Prodrug of Psilocin

4-AcO-DMT is a prodrug form of psilocin , a psychedelic hallucinogen derived from various mushrooms . This means that 4-AcO-DMT is metabolized into psilocin in the body, which then exerts the psychoactive effects.

Hallucinogenic Potential

Research has shown that 4-AcO-DMT induces the head-twitch response (HTR) in mice , which is often used as a behavioral marker for hallucinogenic activity. This suggests that 4-AcO-DMT could be used to study the mechanisms underlying hallucinations.

Forensic Applications

Due to its psychoactive properties, 4-AcO-DMT is also relevant in the field of forensic chemistry and toxicology . It can be detected and quantified in body fluids, which is crucial for forensic investigations.

Neurochemistry Research

4-AcO-DMT offers immense potential in studying neurochemistry and exploring its impact on consciousness and mental health. As a psychedelic, it can help researchers understand how these substances interact with the brain to produce their characteristic effects.

Pharmacological Activity

A study reported the synthesis, structural characterization, and pharmacological activity of several quaternary tryptammonium analogues of 4-AcO-DMT . These compounds were screened for in vitro pharmacological activity at a variety of receptors and transporters to determine potential targets of action .

Mécanisme D'action

Biochemical Pathways

Upon ingestion, 4-Acetoxy-N,N-dimethyltryptamine is believed to be deacetylated into psilocin, a psychoactive compound . This process involves the cleavage of the acetoxy group, a reaction that is likely facilitated by enzymes known as esterases . The resulting psilocin then interacts with the 5-HT2A receptor, triggering a series of downstream effects that alter various neurological processes.

Pharmacokinetics

It is believed that the acetoxy group enhances the compound’s lipid solubility, potentially aiding in its ability to cross the blood-brain barrier .

Result of Action

The activation of the 5-HT2A receptor by 4-Acetoxy-N,N-dimethyltryptamine leads to a range of effects at the molecular and cellular level. Users often report experiences similar to those produced by psilocybin, but without some of the unpleasant side effects associated with natural mushrooms, such as nausea . .

Action Environment

The action of 4-Acetoxy-N,N-dimethyltryptamine can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in certain psychedelic candies, can potentially alter the effects of 4-Acetoxy-N,N-dimethyltryptamine

Safety and Hazards

4-Acetoxy-N,N-dimethyltryptamine is a controlled substance and is considered a hallucinogen . Some users report that O-acetylpsilocin’s subjective effects differ from those of psilocybin and psilocin . Additionally, some users prefer 4-AcO-DMT to natural psilocybin mushrooms due to feeling fewer adverse side effects such as nausea and heavy body load .

Orientations Futures

4-Acetoxy-N,N-dimethyltryptamine may be a useful alternative for pharmacological studies as a prodrug to replace psilocybin, since psilocin is the principal metabolite of psilocybin . This versatile material offers immense potential in studying neurochemistry and exploring its impact on consciousness and mental health.

Propriétés

IUPAC Name |

[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3/h4-6,9,15H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLRUOSYLFOFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238955 | |

| Record name | O-Acetylpsilocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92292-84-7 | |

| Record name | 1H-Indol-4-ol, 3-[2-(dimethylamino)ethyl]-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92292-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetylpsilocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092292847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetylpsilocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYLPSILOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BLF220HX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Acetoxy-N,N-dimethyltryptamine interact with its target and what are the downstream effects?

A1: 4-Acetoxy-N,N-dimethyltryptamine primarily acts as a prodrug for 4-hydroxy-N,N-dimethyltryptamine (psilocin) [, , ]. After ingestion, 4-Acetoxy-N,N-dimethyltryptamine is deacetylated in vivo, leading to the formation of psilocin [, ]. Psilocin then acts as an agonist at various serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is believed to be responsible for its psychedelic effects [, ]. This interaction triggers a cascade of downstream events, including neuronal excitation and altered signaling pathways, ultimately leading to the observed changes in perception, mood, and cognition.

Q2: What is the structural characterization of 4-Acetoxy-N,N-dimethyltryptamine?

A2: 4-Acetoxy-N,N-dimethyltryptamine is a synthetic tryptamine derivative. Its molecular formula is C14H18N2O2, and its molecular weight is 246.30 g/mol [, ]. While the provided research doesn't specify detailed spectroscopic data, it is structurally similar to psilocybin and psilocin, differing by the presence of an acetoxy group at the 4-position of the indole ring.

Q3: What are the key Structure-Activity Relationships (SAR) for 4-Acetoxy-N,N-dimethyltryptamine and its analogues?

A3: Research indicates that the 4-acetoxy group plays a crucial role in the prodrug activity of 4-Acetoxy-N,N-dimethyltryptamine []. Studies comparing various tryptamine derivatives revealed that those with a 4-acetoxy or 4-hydroxy substitution displayed high affinity for several 5-HT receptor subtypes, including 5-HT2A and 5-HT1A []. Interestingly, while O-acetylation reduced in vitro potency at 5-HT2A receptors compared to 4-hydroxy counterparts, it had minimal effect on in vivo potency, suggesting rapid in vivo deacetylation []. The size and symmetry of the N,N-dialkyl substituents also influenced activity at different 5-HT receptor subtypes [].

Q4: What insights do in vitro and in vivo studies provide about the efficacy of 4-Acetoxy-N,N-dimethyltryptamine?

A4: In vitro studies demonstrate that 4-Acetoxy-N,N-dimethyltryptamine and its analogues act as agonists at 5-HT2A receptors, leading to calcium mobilization and β-arrestin 2 recruitment []. In vivo studies using mice showed that 4-Acetoxy-N,N-dimethyltryptamine induced head-twitch responses, a characteristic behavioral marker of psychedelic-like activity, similar to psilocybin [, ]. This effect was blocked by a 5-HT2A antagonist, confirming the receptor's involvement [].

Q5: What are the identified metabolites of 4-Acetoxy-N,N-dimethyltryptamine?

A5: Research using human liver microsomes identified several metabolites of 4-Acetoxy-N,N-dimethyltryptamine, including products of hydrolysis, hydroxylation, N-demethylation, oxidation, and glucuronidation []. The primary metabolic pathway appears to be hydrolysis, yielding 4-hydroxy-N,N-dimethyltryptamine (psilocin) as the major metabolite []. Other notable metabolites include a beta-hydroxylation product (M2-1) and various glucuronide conjugates [].

Q6: What analytical methods are used to study 4-Acetoxy-N,N-dimethyltryptamine?

A6: Researchers employ various analytical techniques to characterize, quantify, and monitor 4-Acetoxy-N,N-dimethyltryptamine and its metabolites. These include high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS/MS) [, ], which enables identification and structural elucidation of the parent compound and its metabolites in complex biological matrices. Radioligand binding assays are used to assess the affinity of 4-Acetoxy-N,N-dimethyltryptamine and its analogues for different serotonin receptor subtypes [].

Q7: What are the potential applications of 4-Acetoxy-N,N-dimethyltryptamine in research?

A7: While 4-Acetoxy-N,N-dimethyltryptamine is not FDA approved for medical use, its pharmacological profile makes it a valuable tool in preclinical research. Specifically, its role as a prodrug for psilocin with potentially different pharmacokinetic properties compared to psilocybin [] opens avenues for investigating the therapeutic potential of psychedelic compounds in various conditions, including mental health disorders. Further research is crucial to fully understand its safety and efficacy profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene;hydrochloride](/img/structure/B1258683.png)

![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)

![Manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid;chloride](/img/structure/B1258693.png)